molecular formula C12H10ClN5O B11847404 6H-Purin-6-one, 2-((3-chloro-4-methylphenyl)amino)-1,9-dihydro- CAS No. 123994-78-5

6H-Purin-6-one, 2-((3-chloro-4-methylphenyl)amino)-1,9-dihydro-

Katalognummer: B11847404
CAS-Nummer: 123994-78-5
Molekulargewicht: 275.69 g/mol
InChI-Schlüssel: JRBVNMWTAAIGOF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6H-Purin-6-one, 2-((3-chloro-4-methylphenyl)amino)-1,9-dihydro- is a synthetic organic compound that belongs to the purine family Purines are heterocyclic aromatic organic compounds that play crucial roles in biochemistry, particularly as components of nucleotides in DNA and RNA

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6H-Purin-6-one, 2-((3-chloro-4-methylphenyl)amino)-1,9-dihydro- typically involves the reaction of 6H-purin-6-one with 3-chloro-4-methylphenylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF), and a catalyst, such as a base (e.g., potassium carbonate). The reaction mixture is heated to a specific temperature, often around 100-150°C, to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the product. Advanced techniques such as crystallization, filtration, and chromatography are employed to purify the compound and remove any impurities.

Analyse Chemischer Reaktionen

Types of Reactions

6H-Purin-6-one, 2-((3-chloro-4-methylphenyl)amino)-1,9-dihydro- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation states, which may alter its chemical properties and reactivity.

    Reduction: Reduction reactions can convert the compound into its reduced forms, potentially changing its biological activity.

    Substitution: The compound can undergo substitution reactions, where one or more atoms or groups are replaced by other atoms or groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can produce a range of substituted purine derivatives.

Wissenschaftliche Forschungsanwendungen

6H-Purin-6-one, 2-((3-chloro-4-methylphenyl)amino)-1,9-dihydro- has several scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: It is studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: The compound is investigated for its potential therapeutic properties, such as anti-cancer, anti-inflammatory, and antiviral activities.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals and agrochemicals.

Wirkmechanismus

The mechanism of action of 6H-Purin-6-one, 2-((3-chloro-4-methylphenyl)amino)-1,9-dihydro- involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    6H-Purin-6-one: The parent compound without the 3-chloro-4-methylphenylamino group.

    2-Amino-6H-purin-6-one: A similar compound with an amino group at the 2-position.

    6H-Purin-6-one, 2-((4-methylphenyl)amino)-1,9-dihydro-: A compound with a similar structure but without the chlorine atom.

Uniqueness

6H-Purin-6-one, 2-((3-chloro-4-methylphenyl)amino)-1,9-dihydro- is unique due to the presence of the 3-chloro-4-methylphenylamino group, which imparts specific chemical and biological properties. This structural modification can enhance the compound’s reactivity, stability, and potential therapeutic applications compared to its analogs.

Eigenschaften

CAS-Nummer

123994-78-5

Molekularformel

C12H10ClN5O

Molekulargewicht

275.69 g/mol

IUPAC-Name

2-(3-chloro-4-methylanilino)-1,7-dihydropurin-6-one

InChI

InChI=1S/C12H10ClN5O/c1-6-2-3-7(4-8(6)13)16-12-17-10-9(11(19)18-12)14-5-15-10/h2-5H,1H3,(H3,14,15,16,17,18,19)

InChI-Schlüssel

JRBVNMWTAAIGOF-UHFFFAOYSA-N

Kanonische SMILES

CC1=C(C=C(C=C1)NC2=NC3=C(C(=O)N2)NC=N3)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.